![molecular formula C₈H₁₄O₇ B018578 Ethyl glucuronide CAS No. 17685-04-0](/img/structure/B18578.png)
Ethyl glucuronide
Overview
Description
Ethyl glucuronide (EtG) is a direct, phase-II metabolite of ethanol, generated via the enzymatic conjugation of ethanol with glucuronic acid by the action of UDP-glucuronosyltransferases. Unlike ethanol, which has a relatively short detection window, EtG can be detected in various biological matrices long after ethanol has been eliminated from the body, offering a longer window of detection for alcohol intake (Rosano & Lin, 2008).
Synthesis Analysis
EtG synthesis involves the reaction of acetobromo-glucosiduronic acid with ethanol. This process has enabled the production of EtG for analytical purposes, allowing for its detection and quantification in serum and urine through methods such as gas chromatography-mass spectrometry (GC-MS) (Schmitt et al., 1995).
Molecular Structure Analysis
EtG is characterized by its molecular structure as ethyl beta-D-6-glucosiduronic acid. Its unique structure is key to its role as a biomarker for ethanol exposure, providing a specific and sensitive means of detecting recent alcohol consumption through various analytical techniques.
Chemical Reactions and Properties
EtG is formed through the UDP-glucuronosyltransferase catalyzed conjugation of ethanol with glucuronic acid, a direct phase-II metabolic reaction. This metabolite is non-volatile, water-soluble, and stable upon storage, making it an excellent marker for ethanol consumption (Pirro et al., 2011).
Physical Properties Analysis
The physical properties of EtG, such as its water solubility and stability in storage, contribute to its ability to be detected in various matrices, including serum, urine, and hair, for extended periods post ethanol elimination. These characteristics make EtG a reliable marker for monitoring alcohol consumption and abstinence in clinical and forensic settings.
Chemical Properties Analysis
The chemical stability of EtG, alongside its specificity for ethanol exposure, underpins its utility in diverse applications. The metabolite's detection in hair samples, in particular, offers a long-term view of alcohol consumption, providing evidence of chronic and excessive drinking behaviors. The analytical methods developed for EtG detection in hair, such as liquid chromatography-electrospray ionization–tandem mass spectrometry (LC‐ESI‐MS/MS), highlight the metabolite's significant role in alcohol research (Cabarcos et al., 2013).
Scientific Research Applications
Forensic Toxicology : Ethyl glucuronide and ethyl sulfate concentrations in postmortem specimens can assist in assessing alcohol abuse. Their applicability in forensic toxicology, however, requires method validation and correlation with cause and time of death (Alsayed et al., 2021).
Post-Mortem Markers of Alcohol Abuse : Testing for EtG in post-mortem hair may provide better diagnostic information on alcohol abuse compared to other markers like phosphatidylethanol in whole blood. However, levels below the cutoff limit do not completely rule out previous alcohol abuse (Bendroth et al., 2008).
Alcohol Consumption Monitoring : EtG is a promising marker for monitoring ethanol consumption in various clinical and legal settings. Challenges include establishing cut-off levels, reporting limits, and sample stability, which affect its accuracy (Palmer, 2009).
Detection in Urine and Hair : Trace amounts of ethanol can lead to detectable EtG concentrations in urine, useful in monitoring alcohol withdrawal therapy and workplace programs. Additionally, EtG determination in hair samples can detect alcohol consumption up to several weeks or months earlier, aiding in forensic investigations and monitoring of alcohol dependence treatment (Thierauf et al., 2009; Alt et al., 2000).
Sample Preservation and Method Development : Sodium azide in urine collection tubes prevents EtG degradation, ensuring accurate alcohol marker results. New methods, such as microwave-assisted extraction, have been developed for more sensitive and faster determination of EtG in hair (Luginbühl et al., 2017; Álvarez et al., 2009).
Challenges and Considerations : Factors such as bacterial contamination, cosmetic treatments, hair length, gender, and various pathologies can influence EtG levels and thus affect the interpretation of results in both forensic and clinical contexts (Helander et al., 2007; Crunelle et al., 2014).
Mechanism of Action
Target of Action
Ethyl glucuronide (EtG) is a minor metabolite of ethanol . It is formed in the body by glucuronidation following exposure to ethanol, usually from drinking alcoholic beverages . The primary target of EtG is the enzyme glucuronyl transferase, which is responsible for the glucuronidation of ethanol .
Mode of Action
EtG is formed in the body when ethanol is metabolized by the enzyme glucuronyl transferase . This process, known as glucuronidation, involves the addition of a glucuronic acid molecule to ethanol, resulting in the formation of EtG . This reaction is part of the body’s mechanism for detoxifying and eliminating substances .
Biochemical Pathways
The formation of EtG is part of the non-oxidative metabolic pathway of ethanol . In this pathway, a small portion (<1%) of the ingested ethanol undergoes glucuronidation to form EtG . This process is facilitated by the enzyme glucuronyl transferase .
Pharmacokinetics
EtG is a stable, water-soluble metabolite that can be detected in body fluids for an extended period after the complete elimination of alcohol from the body . The elimination half-life of EtG is approximately 2-3 hours . It is detectable in urine up to 70-80 hours after moderate alcohol consumption and up to 130 hours after heavy consumption .
Result of Action
The formation of EtG in the body serves as a biomarker for recent alcohol intake . It is used to monitor alcohol abstinence in various situations where drinking is prohibited, such as in alcohol treatment programs, professional monitoring programs, and in recovering alcoholic patients . A positive EtG test usually confirms a person was exposed to ethanol within the days leading up to the test .
Action Environment
The detection of EtG can be influenced by various environmental factors. For instance, EtG can be detected in samples at very low levels, leading to false positives after exposure to alcohol from non-beverage sources, or incidental exposure . These sources of possible exposure in the environment are numerous and include alcohol in mouthwash, foods, over-the-counter medications, and even from inhalation of alcohol from topical use .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJBVMJWSPZNJH-UQGZVRACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904317 | |
Record name | Ethyl glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ethyl glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010325 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
17685-04-0 | |
Record name | Ethyl β-D-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17685-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL .BETA.-D-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KG78CD48M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010325 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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